N-(4-(2-(异丙氨基)-2-氧代乙基)噻唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

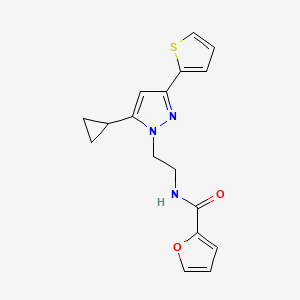

“N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The thiazole ring is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of this compound involves the reaction of thiazol-2-amine with 2-furoyl chloride . The reaction was carried out in THF (Tetrahydrofuran), a common solvent used in organic synthesis . Trimethylamine was added dropwise at room temperature .Molecular Structure Analysis

The molecular and electronic structures of this compound were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling . The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This makes the compound versatile and capable of participating in diverse types of reactions.Physical And Chemical Properties Analysis

The compound is characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .科学研究应用

Antiviral Activity

The synthesis of this compound has been explored for its antiviral potential. Specifically, researchers have investigated its activity against the tobacco mosaic virus (TMV) . The derivatives of this compound, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, demonstrated anti-TMV effects. These findings highlight its potential as an antiviral agent.

Antitumor Properties

Imidazole-containing compounds, including thiazoles, have been studied for their antitumor activity. While specific studies on this compound are limited, related analogs have shown promise in inhibiting tumor cell growth . Further research could explore its potential as an anticancer agent.

Antibacterial and Antifungal Effects

Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have exhibited antibacterial and antifungal properties . Although direct evidence for this compound is scarce, its structural similarity suggests that it might possess similar bioactivities. Investigating its effects against bacterial and fungal pathogens could be worthwhile.

Herbicidal Applications

Sulfonamide derivatives have been considered for agricultural applications, including herbicidal properties . While this compound’s herbicidal effects have not been explicitly studied, its structural features warrant further investigation. Researchers could explore its potential as a herbicide to control unwanted plant growth.

Anticonvulsant Activity

Certain 1,3,4-thiadiazoles have displayed anticonvulsant properties . Although not directly tested for this compound, its structural resemblance to known anticonvulsants suggests that it might exhibit similar effects. Future studies could evaluate its potential in managing seizures.

Anticancer Potential

Thiazole-containing compounds have been assessed for their anticancer properties . While research specifically on this compound is lacking, its unique structure warrants investigation. Scientists could explore its effects on cancer cell lines to determine its potential as an anticancer agent.

未来方向

The compound was evaluated for antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications .

作用机制

Target of Action

The primary target of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is microbial organisms. The compound has been synthesized and investigated for its antimicrobial activity .

Mode of Action

The exact mode of action of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide It’s known that thiazole-ring-bearing compounds can activate or stop various biochemical pathways .

Result of Action

The result of the action of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is its antimicrobial activity. The compound has shown good antimicrobial activity against eight tested microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi .

属性

IUPAC Name |

N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-8(2)14-11(17)6-9-7-20-13(15-9)16-12(18)10-4-3-5-19-10/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEJIFPMAPTJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)

![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)

![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride](/img/structure/B2617730.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2617731.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2617732.png)

![2-(2,4-dimethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2617735.png)